4-Aminospiroperidol
Description
4-Aminospiroperidol is a spirocyclic compound characterized by a cyclopropane-indole core structure and a critical amino substituent at the 4-position. These compounds are typically analyzed via NMR and mass spectrometry to confirm purity and stereochemistry. The amino group in this compound likely enhances binding affinity to kinase domains, as observed in related spiro derivatives .
Properties
CAS No. |
114442-96-5 |
|---|---|
Molecular Formula |
C23H27FN4O2 |
Molecular Weight |
410.5 g/mol |
IUPAC Name |
1-(4-aminophenyl)-8-[4-(4-fluorophenyl)-4-oxobutyl]-1,3,8-triazaspiro[4.5]decan-4-one |
InChI |
InChI=1S/C23H27FN4O2/c24-18-5-3-17(4-6-18)21(29)2-1-13-27-14-11-23(12-15-27)22(30)26-16-28(23)20-9-7-19(25)8-10-20/h3-10H,1-2,11-16,25H2,(H,26,30) |
InChI Key |
MJEREOGWNZGKRN-UHFFFAOYSA-N |
SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1CN(CCC12C(=O)NCN2C3=CC=C(C=C3)N)CCCC(=O)C4=CC=C(C=C4)F |
Other CAS No. |
114442-96-5 |
Synonyms |
4-aminospiroperidol ASPD |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Spirocyclic Core: 4-Aminospiroperidol shares the spiro[cyclopropane-indole] backbone with B5 and B7, which is critical for conformational rigidity and kinase binding . In contrast, Haloperidol Related Compound A lacks a spiro system, instead featuring a butyrophenone scaffold linked to piperidinyl groups .
- Substituent Diversity: The 4-amino group in this compound distinguishes it from B5 (chlorophenyl) and B7 (pyrazolyl), suggesting tailored interactions with kinase active sites. Haloperidol’s analog emphasizes chlorophenyl and piperidinyl moieties, aligning with its neuroleptic applications .
- Synthetic Routes : B5–B7 derivatives require pyrimidine coupling and cyclopropanation steps , whereas Haloperidol analogs rely on piperidine alkylation and ketone formation .
Bioactivity and Pharmacological Profiles
While explicit data for this compound is unavailable, its analogs exhibit potent EGFR/HER2 inhibition. For example:
Mechanistic Differences :
- This compound analogs likely bind to the ATP pocket of EGFR/HER2 via hydrogen bonding (amino group) and π-π stacking (pyridinyl groups) .
- Haloperidol derivatives target G-protein-coupled receptors through hydrophobic and electrostatic interactions .
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